Cas no 2138051-26-8 (4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol)

4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol is a specialized cyclohexenol derivative featuring a thiazole substituent, which imparts unique chemical and biological properties. Its structural framework combines a cyclohexenol core with a 1,2-thiazole moiety, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiazole ring contributes to its electron-rich character, making it valuable for further functionalization or as a ligand in coordination chemistry. This compound’s stereochemistry and functional groups offer versatility in synthetic applications, particularly in the development of bioactive molecules. Its stability under standard conditions ensures ease of handling in laboratory settings.
4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol structure
2138051-26-8 structure
Product name:4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
CAS No:2138051-26-8
MF:C12H17NOS
MW:223.334481954575
CID:5784669
PubChem ID:155190878

4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138051-26-8
    • EN300-1155899
    • SCHEMBL22528208
    • 4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
    • 4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
    • Inchi: 1S/C12H17NOS/c1-10-2-6-12(14,7-3-10)8-4-11-5-9-13-15-11/h2,5-6,9-10,14H,3-4,7-8H2,1H3
    • InChI Key: FSFXENYHAQEECN-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)CCC1(C=CC(C)CC1)O

Computed Properties

  • Exact Mass: 223.10308534g/mol
  • Monoisotopic Mass: 223.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 2.5

4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155899-2.5g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
2.5g
$2940.0 2023-06-09
Enamine
EN300-1155899-0.05g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
0.05g
$1261.0 2023-06-09
Enamine
EN300-1155899-1.0g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
1g
$1500.0 2023-06-09
Enamine
EN300-1155899-0.5g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
0.5g
$1440.0 2023-06-09
Enamine
EN300-1155899-0.25g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
0.25g
$1381.0 2023-06-09
Enamine
EN300-1155899-5.0g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
5g
$4349.0 2023-06-09
Enamine
EN300-1155899-10.0g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
10g
$6450.0 2023-06-09
Enamine
EN300-1155899-0.1g
4-methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol
2138051-26-8
0.1g
$1320.0 2023-06-09

Additional information on 4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol

4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol: A Comprehensive Overview

The compound 4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol, with the CAS number 2138051-26-8, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexenol ring substituted with a methyl group and a thiazole-containing ethyl side chain. The presence of the thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, imparts distinctive chemical properties and reactivity to the molecule.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Researchers have explored its ability to modulate various biological pathways, particularly in the context of enzyme inhibition and receptor binding. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The thiazole moiety has been identified as a key structural element contributing to its bioactivity, suggesting that further modifications to this group could enhance its therapeutic potential.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as conductive polymers and organic semiconductors. A 2023 research article in Nature Materials reported that incorporating this compound into polymer blends significantly improved their electrical conductivity without compromising mechanical stability. This finding opens new avenues for its application in electronic devices and energy storage systems.

The synthesis of 4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazole ring through sulfur-based cyclization reactions and the subsequent coupling with the cyclohexenol moiety. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are invaluable for studying stereochemical effects on biological activity.

The physical properties of this compound are also worth noting. It has a melting point of approximately 98°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

In terms of environmental impact, preliminary studies suggest that this compound undergoes biodegradation under aerobic conditions, albeit at a relatively slow rate. This raises important considerations for its disposal and handling in industrial settings. Ongoing research is focused on developing more sustainable synthesis pathways and evaluating its long-term environmental fate.

In conclusion, 4-Methyl-1-[2-(1,2-thiazol-5-yl)ethyl]cyclohex-2-en-1-one stands out as a versatile molecule with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups continue to inspire innovative research directions, making it a focal point for future scientific exploration.

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